molecular formula C31H52O2 B1181484 DUNAWITHANIN D CAS No. 141888-74-6

DUNAWITHANIN D

Katalognummer: B1181484
CAS-Nummer: 141888-74-6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

None of the cited sources reference its chemical structure, pharmacological properties, or synthesis pathways. This gap highlights the necessity of consulting specialized pharmacological databases (e.g., PubChem, SciFinder) or peer-reviewed journals for accurate structural and functional data.

Eigenschaften

CAS-Nummer

141888-74-6

Molekularformel

C31H52O2

Synonyme

DUNAWITHANIN D

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Challenges in Comparing "Dunawithanin D" with Similar Compounds

The evidence provided focuses on unrelated compounds, such as ranitidine derivatives () and D-threonine (), which are structurally and functionally distinct from hypothetical phytochemicals like Dunawithanin D. For a meaningful comparison, the following parameters would typically be analyzed:

Key Parameters for Comparison (Hypothetical Framework):

Parameter Dunawithanin D (Hypothetical) Ranitidine Derivatives () D-Threonine ()
Chemical Class Likely a terpenoid or alkaloid Nitroacetamide derivatives Amino acid
Bioactivity Unknown Antacid properties (e.g., H2 antagonist) Protein synthesis, metabolic roles
Structural Features Not available Sulfur-containing furan moieties Chiral carbon backbone
Safety Profile Undocumented Hemifumarate salts (low toxicity) Generally safe (99% purity)

Critical Analysis of Evidence Limitations

focuses on D-threonine, an amino acid unrelated to secondary metabolites like Dunawithanin D.

Methodological Gaps :

  • The absence of pharmacological studies or spectral data (e.g., NMR, MS) for Dunawithanin D precludes comparative analysis.
  • Synthesis protocols (as per ) are unavailable, limiting insights into its chemical behavior.

Recommendations for Future Research

To conduct a rigorous comparison of Dunawithanin D with analogs, the following steps are critical:

Structural Elucidation : Obtain X-ray crystallography or spectroscopic data to define its molecular framework.

Bioactivity Screening : Test against relevant biological targets (e.g., anticancer, antimicrobial assays).

Pharmacokinetic Profiling: Compare absorption, metabolism, and toxicity with structurally related compounds (e.g., withanolides or terpenoids).

Q & A

How to formulate a research question for studying DUNAWITHANIN D's biochemical properties?

Begin by aligning the question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Ensure specificity by defining measurable variables (e.g., "How does DUNAWITHANIN D inhibit specific enzyme X at varying concentrations?"). Avoid vague phrasing and focus on gaps in existing literature, such as understudied mechanisms or structural interactions . For alignment with research aims, use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. What experimental design considerations are critical for initial studies on DUNAWITHANIN D?

Prioritize reproducibility by detailing synthesis protocols, purity validation methods (e.g., NMR, HPLC), and control groups . Use a modular design to isolate variables (e.g., temperature, solvent polarity) affecting DUNAWITHANIN D's stability. Limit primary manuscript data to key compounds, with extended protocols in supplementary materials .

Q. How to ensure reproducibility in experiments involving DUNAWITHANIN D synthesis?

Document all experimental parameters (e.g., reaction time, catalyst ratios) and validate purity through multiple analytical techniques (e.g., mass spectrometry, crystallography) . Share raw data and step-by-step protocols in supplementary files, adhering to journal guidelines for metadata tagging and accessibility .

Q. What are effective strategies for conducting a comprehensive literature review on DUNAWITHANIN D?

Use systematic search engines (e.g., PubMed, SciFinder) with Boolean operators to combine terms like "DUNAWITHANIN D" + "biosynthesis" + "pharmacokinetics." Prioritize peer-reviewed articles and avoid non-academic sources. Map contradictions in reported bioactivity data to identify research gaps .

Q. How to identify and control variables in DUNAWITHANIN D-related pharmacological assays?

Define independent variables (e.g., dosage, administration route) and dependent variables (e.g., receptor binding affinity, cytotoxicity). Use blocking or randomization to mitigate confounding factors (e.g., cell line variability). Validate assays with positive/negative controls and statistical power analysis .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for DUNAWITHANIN D?

Apply iterative qualitative analysis to identify principal contradictions (e.g., bioavailability limitations vs. cellular uptake efficiency) . Conduct pharmacokinetic studies to compare metabolite profiles across models. Use computational modeling to simulate biological barriers (e.g., blood-brain penetration) .

Q. What methodologies are recommended for analyzing DUNAWITHANIN D's mechanism of action when faced with conflicting hypotheses?

Employ multi-omics integration (transcriptomics, proteomics) to map pathway interactions. Validate hypotheses via CRISPR knockouts or siRNA silencing of putative targets. Use contradiction matrices to weigh evidence for competing models (e.g., direct binding vs. epigenetic modulation) .

Q. How to design a study to validate DUNAWITHANIN D's target specificity amidst cross-reactivity concerns?

Implement high-throughput screening against off-target receptors (e.g., kinase panels) and compare IC50 values. Use structural docking simulations to predict binding affinities. Apply the FINER framework to refine the research scope (e.g., focusing on isoform-specific interactions) .

Q. What approaches are effective for integrating multi-omics data to elucidate DUNAWITHANIN D's metabolic pathways?

Use bioinformatics pipelines (e.g., KEGG, Reactome) to annotate metabolomic and genomic datasets. Apply machine learning to identify co-regulated pathways. Validate findings with isotopic tracer studies to track metabolite flux .

Q. How to systematically address discrepancies in DUNAWITHANIN D's toxicity profiles across different model systems?

Perform comparative dose-response studies in human-derived organoids versus animal models. Analyze interspecies metabolic differences (e.g., cytochrome P450 activity). Use contradiction analysis frameworks to prioritize hypotheses (e.g., hepatotoxicity mechanisms in primates vs. rodents) .

Methodological Guidelines

  • Data Contradiction Analysis : Classify contradictions as principal (driving study outcomes) or secondary (context-dependent) . Use triangulation (multiple assays, models) to validate findings .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Research Question Refinement : Avoid broad statements (e.g., "study DUNAWITHANIN D's effects") in favor of hypothesis-driven queries (e.g., "Does DUNAWITHANIN D modulate specific pathway Y in cell type Z?") .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.